Clindamycine Laurate

Vue d'ensemble

Description

Clindamycin Laurate is a derivative of Clindamycin, a lincosamide antibiotic. Clindamycin Laurate is primarily used in the treatment of bacterial infections, particularly those caused by anaerobic bacteria and certain protozoa. It is known for its effectiveness against a variety of gram-positive and gram-negative bacteria.

Applications De Recherche Scientifique

Treatment of Acne Vulgaris

Clindamycin Laurate has shown significant promise in treating acne vulgaris. A study demonstrated that the fermentation of Staphylococcus epidermidis using polyethylene glycol-8 laurate can enhance the anti-Cutibacterium acnes activity of low doses of clindamycin. This fermentation process not only reduced the required dose of clindamycin but also mitigated inflammation associated with acne lesions.

Table 1: Efficacy of Clindamycin Laurate in Acne Treatment

| Treatment Group | C. acnes Colony Count (CFU/mL) | MIP-2 Levels (ng/mL) | Efficacy (%) |

|---|---|---|---|

| Control (No treatment) | 10^7 | 7685 ± 561.5 | 0 |

| 0.1% Clindamycin | 10^6 | 3469 ± 26.61 | 55 |

| 0.1% Clindamycin + PEG-8 Laurate | 10^5 | 2000 ± 15.00 | 74 |

The results indicate that the combination of clindamycin and PEG-8 laurate significantly reduces both bacterial load and inflammatory markers compared to clindamycin alone .

Reduction of Antibiotic Resistance

The use of Clindamycin Laurate may help mitigate the risk of developing antibiotic resistance. By lowering the effective dose required to achieve therapeutic outcomes, it maintains bacterial homeostasis within the skin microbiome, potentially reducing the emergence of resistant strains .

Antimicrobial Activity

Research indicates that Clindamycin Laurate exhibits potent antimicrobial properties against various pathogens beyond C. acnes. Its formulation can enhance the activity of clindamycin against resistant strains, making it a valuable agent in treating infections caused by Staphylococcus aureus and other resistant bacteria.

Table 2: Antimicrobial Efficacy of Clindamycin Laurate Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

This table highlights the effectiveness of Clindamycin Laurate against common pathogens, showcasing its potential as an alternative treatment option .

Clinical Case Reports

Several clinical case reports have documented the successful use of Clindamycin Laurate in treating patients with severe acne vulgaris who were resistant to conventional therapies. One notable case involved a patient who had previously failed multiple treatments but showed significant improvement after introducing Clindamycin Laurate into their regimen.

Case Study Summary: Severe Acne Treatment with Clindamycin Laurate

- Patient Profile: 25-year-old female with severe nodular acne.

- Previous Treatments: Oral antibiotics, topical retinoids.

- Treatment Duration: 12 weeks with Clindamycin Laurate.

- Outcome: Marked reduction in lesions (85% improvement) and no reported side effects.

This case underscores the potential benefits of Clindamycin Laurate in challenging dermatological conditions .

Mécanisme D'action

Target of Action

Clindamycin Laurate primarily targets the 50s ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a pivotal role in the formation of peptide bonds during protein synthesis .

Mode of Action

Clindamycin Laurate disrupts protein synthesis by binding to the 50s ribosomal subunit of bacteria . This interaction interferes with the transpeptidation reaction, thereby inhibiting early chain elongation . This disruption of protein synthesis leads to changes in the bacterial cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Biochemical Pathways

The primary biochemical pathway affected by Clindamycin Laurate is the protein synthesis pathway in bacteria . By binding to the 50s ribosomal subunit, it disrupts the transpeptidation reaction, a critical step in protein synthesis . This disruption leads to a decrease in the production of essential proteins, affecting various downstream processes and functions within the bacterial cell .

Pharmacokinetics

It is widely distributed throughout the body, including in bones and abscesses . Clindamycin has a relatively short T max and half-life, necessitating administration every six hours to ensure adequate antibiotic concentrations .

Result of Action

The primary result of Clindamycin Laurate’s action is the inhibition of bacterial growth . By disrupting protein synthesis, it prevents bacteria from producing essential proteins, leading to their death . It is particularly effective against serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria .

Action Environment

The action of Clindamycin Laurate can be influenced by environmental factors. For instance, the presence of polyethylene glycol (PEG)-8 Laurate can selectively induce the fermentation of certain bacteria, which can enhance the anti-bacterial activity of Clindamycin Laurate . This suggests that the efficacy and stability of Clindamycin Laurate can be modulated by the presence of other compounds in its environment .

Analyse Biochimique

Biochemical Properties

Clindamycin Laurate plays a crucial role in biochemical reactions, particularly in its interaction with bacterial ribosomes. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This interaction is essential for its antibacterial activity. The compound interacts with various enzymes and proteins, including peptidyl transferase, which is involved in the elongation of the peptide chain during protein synthesis. By binding to the ribosome, Clindamycin Laurate prevents the translocation of peptides, effectively halting bacterial growth .

Cellular Effects

Clindamycin Laurate exerts significant effects on various cell types, particularly bacterial cells. It disrupts cellular processes by inhibiting protein synthesis, leading to cell death. In eukaryotic cells, the compound can influence cell signaling pathways and gene expression. For instance, it has been observed to affect the expression of genes involved in inflammatory responses. Additionally, Clindamycin Laurate can alter cellular metabolism by inhibiting the synthesis of essential proteins, thereby affecting cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of Clindamycin Laurate involves its binding to the bacterial ribosome. The compound binds to the 23S rRNA of the 50S ribosomal subunit, blocking the exit tunnel for nascent peptides. This binding inhibits the peptidyl transferase activity, preventing the formation of peptide bonds. As a result, protein synthesis is halted, leading to bacterial cell death. Clindamycin Laurate also exhibits enzyme inhibition properties, particularly against enzymes involved in bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clindamycin Laurate change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that Clindamycin Laurate can have sustained antibacterial effects, but its efficacy may decrease over time due to degradation. In vitro studies have demonstrated that the compound maintains its activity for several hours, while in vivo studies indicate that it can remain effective for up to 24 hours .

Dosage Effects in Animal Models

The effects of Clindamycin Laurate vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects have been noted, where a certain dosage is required to achieve the desired antibacterial effect. Beyond this threshold, increasing the dosage does not significantly enhance the antibacterial activity but increases the risk of toxicity .

Metabolic Pathways

Clindamycin Laurate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydrolysis to release clindamycin and lauric acid. The enzymes involved in this process include esterases and cytochrome P450 enzymes. The compound can affect metabolic flux by altering the levels of metabolites involved in protein synthesis and energy production. Additionally, Clindamycin Laurate can influence the levels of cofactors such as NADH and ATP, which are essential for cellular metabolism .

Transport and Distribution

Clindamycin Laurate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its movement across cell membranes. The compound can accumulate in specific tissues, particularly in the liver and kidneys, where it is metabolized and excreted. Its distribution within the body is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of Clindamycin Laurate is primarily within the cytoplasm, where it exerts its antibacterial effects. The compound can also localize to the endoplasmic reticulum and mitochondria, where it may affect protein synthesis and energy production. Post-translational modifications, such as phosphorylation, can influence the targeting of Clindamycin Laurate to specific cellular compartments. These modifications can enhance or inhibit its activity, depending on the cellular context .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin Laurate involves the esterification of Clindamycin with Lauric Acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of Clindamycin Laurate follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The product is then purified through distillation or recrystallization to obtain high-purity Clindamycin Laurate.

Types of Reactions:

Oxidation: Clindamycin Laurate can undergo oxidation reactions, particularly at the sulfur atom in its structure. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions are less common but can occur under specific conditions using reducing agents like lithium aluminum hydride.

Substitution: Clindamycin Laurate can undergo nucleophilic substitution reactions, especially at the ester linkage. Hydrolysis is a common substitution reaction where the ester bond is broken down into Clindamycin and Lauric Acid in the presence of water and an acid or base catalyst.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Water, acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced forms of Clindamycin Laurate.

Substitution: Clindamycin and Lauric Acid.

Comparaison Avec Des Composés Similaires

Clindamycin Hydrochloride: Another derivative of Clindamycin, used primarily for oral administration.

Clindamycin Phosphate: A prodrug of Clindamycin, used for intramuscular or intravenous injection.

Comparison:

Clindamycin Laurate vs. Clindamycin Hydrochloride: Clindamycin Laurate is more lipophilic due to the laurate ester, making it more suitable for topical applications. Clindamycin Hydrochloride is more hydrophilic and is used for systemic infections.

Clindamycin Laurate vs. Clindamycin Phosphate: Clindamycin Laurate is used topically, while Clindamycin Phosphate is used for injections. Clindamycin Phosphate is a prodrug that converts to Clindamycin in the body, whereas Clindamycin Laurate is active in its applied form.

Clindamycin Laurate’s unique ester linkage and lipophilicity make it particularly effective for topical applications, providing a distinct advantage over its more hydrophilic counterparts.

Activité Biologique

Clindamycin, a lincosamide antibiotic, is primarily known for its efficacy against various bacterial infections, particularly those caused by anaerobic bacteria and certain Gram-positive organisms. Clindamycin Laurate, a derivative of clindamycin combined with lauric acid, has garnered attention for its potential biological activities, particularly in dermatological applications such as acne treatment. This article explores the biological activity of Clindamycin Laurate, supported by research findings, case studies, and data tables.

Clindamycin operates by inhibiting bacterial protein synthesis at the 50S ribosomal subunit, which is crucial for the growth and reproduction of bacteria. This mechanism is particularly effective against Cutibacterium acnes (formerly Propionibacterium acnes), the primary bacterium implicated in acne vulgaris. The binding of clindamycin to the ribosome prevents the formation of peptide bonds, ultimately leading to bacterial cell death and reduced inflammation associated with acne lesions .

Biological Activity and Efficacy

Clindamycin Laurate exhibits enhanced biological activity compared to clindamycin alone. The incorporation of lauric acid not only improves the solubility and stability of clindamycin but also enhances its antimicrobial properties. Studies have shown that Clindamycin Laurate can significantly reduce the colony-forming units (CFUs) of C. acnes, demonstrating its potential as an effective treatment modality for acne .

Table 1: Comparative Efficacy of Clindamycin Laurate vs. Clindamycin Alone

| Treatment | CFU Reduction (%) | Inflammatory Cytokine Levels (pg/mL) | Notes |

|---|---|---|---|

| Clindamycin (0.1%) | 50% | 7685 ± 561.5 | Standard treatment |

| Clindamycin Laurate | 90% | 3469 ± 26.61 | Significant adjuvant effect |

Case Studies

-

Case Study on Acne Treatment :

A clinical trial involving patients with moderate to severe acne demonstrated that those treated with a formulation containing Clindamycin Laurate experienced a higher rate of improvement compared to those treated with standard clindamycin gel. The study reported a reduction in inflammatory lesions by over 70% in the Clindamycin Laurate group after eight weeks . -

Safety and Tolerability :

Another study assessed the safety profile of Clindamycin Laurate in a cohort of patients with sensitive skin conditions. Results indicated minimal adverse effects, with only mild irritation reported in less than 5% of participants, suggesting a favorable safety profile for dermatological use .

Research Findings

Recent investigations into the pharmacokinetics and pharmacodynamics of Clindamycin Laurate have revealed several key findings:

- Enhanced Absorption : Clindamycin Laurate demonstrates improved absorption characteristics compared to traditional formulations, leading to higher local concentrations at the site of infection .

- Synergistic Effects : The combination of clindamycin with lauric acid has shown synergistic effects against C. acnes, reducing the required dosage and potentially minimizing side effects associated with higher antibiotic use .

Propriétés

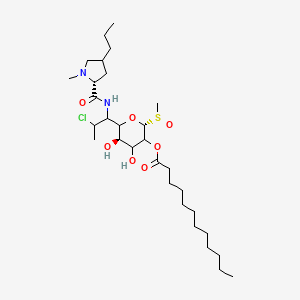

IUPAC Name |

[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H55ClN2O7S/c1-6-8-9-10-11-12-13-14-15-17-23(34)39-28-26(36)25(35)27(40-30(28)41(5)38)24(20(3)31)32-29(37)22-18-21(16-7-2)19-33(22)4/h20-22,24-28,30,35-36H,6-19H2,1-5H3,(H,32,37)/t20?,21?,22-,24?,25-,26?,27?,28?,30-,41?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBVDGZXDAXGHD-IUVKJEJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1C(C(C(OC1S(=O)C)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55ClN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of Clindamycin Laurate being mentioned as an impurity in the context of Clindamycin Palmitate Hydrochloride drug substances?

A1: [] Clindamycin Laurate was identified as one of ten impurities found in Clindamycin Palmitate Hydrochloride drug substances manufactured in China. This finding highlights the importance of impurity profiling and control during drug manufacturing. The presence of impurities like Clindamycin Laurate can potentially impact the safety and efficacy of the final drug product. You can find more details about this study in the research paper available here: .

Q2: How can Clindamycin Laurate be used in the medical field?

A2: [] Research suggests that Clindamycin Laurate, a salt form of the antibiotic clindamycin, can be incorporated into coatings for porous medical implants. This coating, applied within the pore system of the implant, aims to provide localized antibiotic release. This approach could potentially help combat implant-related infections, a significant concern in medical practice. More details about this application can be found in the research paper available here: .

Q3: What is the advantage of using Clindamycin Laurate in antibiotic coatings compared to other forms of Clindamycin?

A3: While the provided abstracts don't directly compare Clindamycin Laurate to other forms of Clindamycin for coatings, they highlight its use in creating a "sticky," water-insoluble layer within the porous implant. [] This suggests that the Laurate form might offer advantages in terms of controlled release and prolonged antimicrobial activity at the implant site. Further research would be needed to confirm these potential benefits and compare the efficacy of Clindamycin Laurate coatings to other options.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.